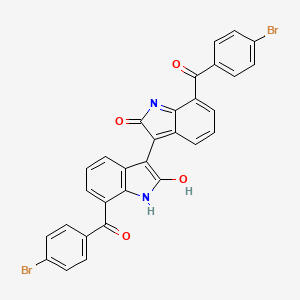

7,7'-Bis(4-bromobenzoyl) Isoindigo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,7’-Bis(4-bromobenzoyl) Isoindigo is a bromobenzoyl derivative of Isoindigo. It is an electron acceptor unit used in organic electronic materials. The compound has a molecular formula of C30H16Br2N2O4 and a molecular weight of 628.267 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Bis(4-bromobenzoyl) Isoindigo typically involves the reaction of Isoindigo with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 7,7’-Bis(4-bromobenzoyl) Isoindigo are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

7,7’-Bis(4-bromobenzoyl) Isoindigo undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be used in specific applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are derivatives of 7,7’-Bis(4-bromobenzoyl) Isoindigo with different functional groups replacing the bromine atoms.

Oxidation Reactions: The major products are oxidized forms of the compound with higher oxidation states.

Reduction Reactions: The major products are reduced forms of the compound with lower oxidation states.

Aplicaciones Científicas De Investigación

7,7’-Bis(4-bromobenzoyl) Isoindigo has a wide range of scientific research applications, including:

Chemistry: It is used as an electron acceptor in organic electronic materials, such as organic photovoltaics and organic field-effect transistors.

Biology: The compound is used in the study of biological systems due to its unique chemical properties.

Medicine: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 7,7’-Bis(4-bromobenzoyl) Isoindigo involves its ability to act as an electron acceptor. This property allows it to participate in various redox reactions, making it useful in organic electronic materials. The compound interacts with molecular targets and pathways involved in electron transfer processes, which are essential for its applications in organic electronics and other fields .

Comparación Con Compuestos Similares

Similar Compounds

Isoindigo: The parent compound of 7,7’-Bis(4-bromobenzoyl) Isoindigo, used in similar applications but with different chemical properties.

7,7’-Bis(4-chlorobenzoyl) Isoindigo: A similar compound with chlorine atoms instead of bromine, used in similar applications but with different reactivity.

7,7’-Bis(4-methylbenzoyl) Isoindigo: A similar compound with methyl groups instead of bromine, used in similar applications but with different electronic properties.

Uniqueness

7,7’-Bis(4-bromobenzoyl) Isoindigo is unique due to its bromine atoms, which provide distinct reactivity and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .

Actividad Biológica

7,7'-Bis(4-bromobenzoyl) isoindigo is a synthetic organic compound belonging to the isoindigo family, characterized by its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its promising properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H12Br2N2O2

- IUPAC Name : 7,7'-bis(4-bromobenzoyl)isoindigo

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Gene Expression Modulation : The compound influences gene expression pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular metabolism.

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress by increasing ROS levels within cells, which may contribute to its cytotoxic effects.

Biological Activities

Several studies have reported on the biological activities of this compound, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.

Case Studies

-

Anticancer Study :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of exposure.

-

Antimicrobial Activity :

- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was suggested to involve membrane disruption.

-

Inflammation Model :

- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly reduced the levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary findings suggest:

- Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.

- Distribution : It may accumulate in lipid-rich tissues owing to its chemical structure.

- Metabolism and Excretion : Studies are ongoing to identify metabolic pathways and excretion routes.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High (MCF-7, A549 cells) | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Moderate (S. aureus, E. coli) | Disruption of bacterial membranes |

| Anti-inflammatory | Significant | Reduction of pro-inflammatory cytokines |

Propiedades

IUPAC Name |

7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUTQTTYUEFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.